(3-Bromopropoxy)-tert-butyldimethylsilane

Protecting Group Chemistry Hydrolytic Stability Silyl Ethers

(3-Bromopropoxy)-tert-butyldimethylsilane (CAS 89031-84-5) is a bromo silyl ether that functions as a dual-purpose reagent in organic synthesis. Its molecular structure (C9H21BrOSi) combines a tert-butyldimethylsilyl (TBDMS) protecting group with a 3-bromopropoxy alkylating moiety, enabling sequential protection and alkylation in multi-step syntheses.

Molecular Formula C9H21BrOSi
Molecular Weight 253.25 g/mol
CAS No. 89031-84-5
Cat. No. B048924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromopropoxy)-tert-butyldimethylsilane
CAS89031-84-5
Synonyms(3-Bromopropoxy)(1,1-dimethylethyl)dimethylsilane;  _x000B_(3-Bromopropoxy)-tert-butyldimethylsilane;  _x000B_1-((tert-Butyldimethylsilyl)oxy)-3-bromopropane;  _x000B_1-Bromo-3-(tert-butyldimethylsiloxy)propane;  _x000B_1-Bromo-3-[(tert-butyldimethylsilanyl)oxy]propane; _x000B_1-Bromo
Molecular FormulaC9H21BrOSi
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCCCBr
InChIInChI=1S/C9H21BrOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-8H2,1-5H3
InChIKeyQGMROEZDWJTIDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Bromopropoxy)-tert-butyldimethylsilane (CAS 89031-84-5): A Bifunctional Silyl Protecting and Alkylating Reagent for Multi-Step Synthesis


(3-Bromopropoxy)-tert-butyldimethylsilane (CAS 89031-84-5) is a bromo silyl ether that functions as a dual-purpose reagent in organic synthesis . Its molecular structure (C9H21BrOSi) combines a tert-butyldimethylsilyl (TBDMS) protecting group with a 3-bromopropoxy alkylating moiety, enabling sequential protection and alkylation in multi-step syntheses . The TBDMS group provides hydrolytic stability approximately 10^4 times greater than trimethylsilyl (TMS) ethers, making it suitable for reactions requiring aqueous workup or mild acidic conditions [1].

1 Bifunctional reagent: TBDMS protection combined with 3-bromopropoxy alkylation in one step
2 High hydrolytic stability supports aqueous workup and multi-step synthesis sequences
3 Reported high synthetic yield enables cost-effective procurement for scale-up

Why (3-Bromopropoxy)-tert-butyldimethylsilane Cannot Be Replaced by Other Silyl Ethers or Alkyl Halides


Substituting (3-Bromopropoxy)-tert-butyldimethylsilane with a generic analog introduces significant risks to synthetic efficiency and yield. The specific combination of the TBDMS group with a 3-bromopropoxy linker is essential for achieving both high hydrolytic stability and efficient alkylation in a single step [1]. Using a less stable protecting group like TMS would lead to premature deprotection during aqueous workup, while using a more sterically hindered group like TBDPS would reduce alkylation efficiency due to increased steric bulk [2]. Replacing the bromo leaving group with a chloro analog would significantly decrease alkylation rates, requiring longer reaction times and potentially leading to side reactions [3].

Target
TBDMS group: high hydrolytic stability
Substitute
TMS group: may prematurely deprotect during aqueous workup, reducing yield
Target
Bromo leaving group: efficient alkylation
Substitute
Chloro leaving group: slower reaction rate may lead to side products
Target
Imidazole/DMF synthesis: consistent high yield
Substitute
Pyridine method: may give variable lower yields and require additional purification

Quantitative Differentiation of (3-Bromopropoxy)-tert-butyldimethylsilane: Comparative Performance Data


Hydrolytic Stability: TBDMS vs. TMS Protecting Group

The tert-butyldimethylsilyl (TBDMS) group in (3-Bromopropoxy)-tert-butyldimethylsilane provides hydrolytic stability that is approximately 10,000 times greater than the trimethylsilyl (TMS) group, a common alternative for protecting hydroxyl groups [1]. This difference is critical for reactions requiring aqueous workup or exposure to mildly acidic or basic conditions.

Hydrolytic Stability
Head-to-head
~10,000× more stable vs TMS
Supports aqueous workup compatibility
Reported aqueous conditions at room temp (Corey 1972)
Protecting Group Chemistry Hydrolytic Stability Silyl Ethers

Synthetic Yield: Comparison of Preparation Methods for (3-Bromopropoxy)-tert-butyldimethylsilane

The synthesis of (3-Bromopropoxy)-tert-butyldimethylsilane from 3-bromopropanol and TBDMS-Cl using imidazole in DMF yields 92-93% of the purified product, a significant improvement over earlier methods using pyridine that produced yields below 50% . This optimized protocol ensures consistent and efficient production of the reagent.

Synthetic Yield
Data to verify
92–93% vs
Supports synthetic cost efficiency
Imidazole/DMF method; no published source listed
Chemoselective Cleavage
Reported
TBDMS cleaved; 6 other groups intact
Enables orthogonal protecting group strategies
TBATB/MeOH, room temp (Gopinath 2000)
Alkylation Rate
Class-level
Br vs Cl: faster reaction rate
Supports reduced side reactions
SN2 reactivity trend; general leaving-group order
Storage Stability
Data to verify
Stabilized with Na₂CO₃
May support longer shelf-life
Supplier-specific formulation; stability data not provided
Organic Synthesis Silylation Yield Optimization

Chemoselective Deprotection: TBDMS vs. TBDPS and Other Protecting Groups

In the presence of tetrabutylammonium tribromide (TBATB) in methanol, TBDMS ethers can be selectively cleaved while leaving isopropylidene, benzyl (Bn), acetyl (Ac), benzoyl (Bz), tetrahydropyranyl (THP), and even the more sterically hindered tert-butyldiphenylsilyl (TBDPS) groups intact [1]. This chemoselectivity is not observed with TMS ethers, which are too labile, or with TBDPS ethers, which require harsher conditions for cleavage.

Chemoselective Cleavage
Reported
TBDMS cleaved; 6 other groups intact
Enables orthogonal protecting group strategies
TBATB/MeOH, room temp (Gopinath 2000)
Chemoselectivity Deprotection Protecting Group Strategy

Reactivity in Alkylation: Bromo vs. Chloro Leaving Group

The bromine atom in (3-Bromopropoxy)-tert-butyldimethylsilane serves as a superior leaving group compared to chlorine in nucleophilic substitution reactions [1]. This results in faster and more complete alkylation of nucleophiles, reducing reaction times and minimizing side reactions.

Alkylation Rate
Class-level
Br vs Cl: faster reaction rate
Supports reduced side reactions
SN2 reactivity trend; general leaving-group order
Nucleophilic Substitution Leaving Group Alkylation

Thermal and Storage Stability: Stabilized vs. Unstabilized Reagent

Commercial preparations of (3-Bromopropoxy)-tert-butyldimethylsilane are often stabilized with sodium carbonate, which extends shelf life and prevents degradation . This stabilization is not universally applied to all silyl ethers and is a key differentiator for procurement.

Storage Stability
Data to verify
Stabilized with Na₂CO₃
May support longer shelf-life
Supplier-specific formulation; stability data not provided
Reagent Stability Storage Shelf Life

Optimal Use Cases for (3-Bromopropoxy)-tert-butyldimethylsilane Based on Comparative Performance


Multi-Step Synthesis of Complex Natural Products and Pharmaceuticals Requiring Sequential Protection/Alkylation

The combination of a robust TBDMS protecting group and a reactive bromoalkyl moiety makes (3-Bromopropoxy)-tert-butyldimethylsilane ideal for multi-step syntheses. The TBDMS group withstands aqueous workup and mild acidic/basic conditions, while the bromine atom facilitates efficient alkylation of nucleophiles, enabling the introduction of a protected propanol chain [1]. This dual functionality is exemplified in the synthesis of the anti-HIV agent cosalane, where it is used to install a protected propanol linker [2].

Orthogonal Protecting Group Strategies in Carbohydrate and Nucleoside Chemistry

The chemoselective deprotection of TBDMS ethers in the presence of other common protecting groups (isopropylidene, benzyl, acetyl, benzoyl, THP, and TBDPS) allows for orthogonal protecting group strategies [1]. This is particularly valuable in carbohydrate and nucleoside chemistry, where multiple hydroxyl groups must be differentiated and selectively manipulated. (3-Bromopropoxy)-tert-butyldimethylsilane can be used to introduce a selectively removable TBDMS-protected propanol chain without affecting other protecting groups.

Synthesis of Functionalized Building Blocks for Medicinal Chemistry Libraries

The high synthetic yield (92-93%) and reliable reactivity of (3-Bromopropoxy)-tert-butyldimethylsilane make it a cost-effective choice for preparing functionalized building blocks [1][2]. Its use as an alkylating agent to introduce propanol functionality to pharmaceuticals is well-documented, and it is a key reagent in the preparation of piperidinylcarbonyl sulfamates, a novel class of antihyperlipidemic agents [3]. The stabilized formulation ensures consistent performance across multiple batches.

Solid-Phase Peptide Synthesis (SPPS) and Bioconjugation

The TBDMS group's stability to basic conditions (pH 9-12) is crucial for solid-phase peptide synthesis, where Fmoc deprotection uses piperidine [1]. (3-Bromopropoxy)-tert-butyldimethylsilane can be used to introduce a TBDMS-protected alcohol handle onto amino acids or peptides, which can later be deprotected with fluoride (TBAF) to reveal a free hydroxyl group for further conjugation. This orthogonal deprotection is essential for site-specific bioconjugation.

Application
Selection Property
Validation Focus
Sequential protection/alkylation in complex synthesis
Bifunctional TBDMS/Br reagent
Order of deprotection and alkylation efficiency
Orthogonal protecting group strategies
Chemoselective TBDMS cleavage
Compatibility with acid/base-labile groups
Functionalized building block synthesis
Stabilized high-yield reagent
Batch-to-batch consistency
Solid-phase synthesis and bioconjugation
Base-stable TBDMS group
Stability under Fmoc deprotection conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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